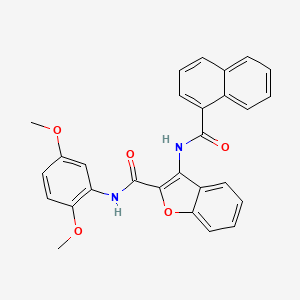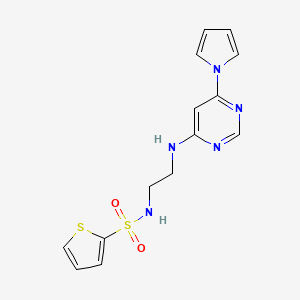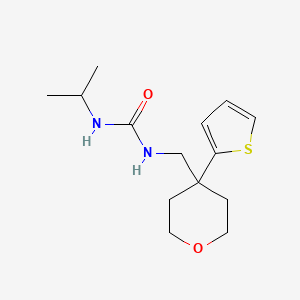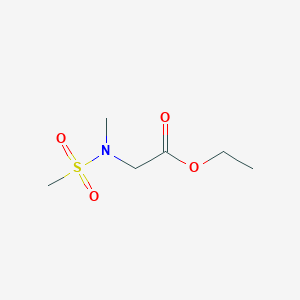
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2000 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-1241 has been extensively studied for its potential medical applications.
Mecanismo De Acción
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide works by activating the cannabinoid receptor CB2, which is primarily found in immune cells. CB2 activation has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to have some activity at the cannabinoid receptor CB1, which is primarily found in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. It has also been shown to reduce neuropathic pain in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is that it is a highly selective CB2 agonist. This means that it can be used to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for the study of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One area of interest is the use of this compound in the treatment of chronic pain and neuropathic pain in humans. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the potential of this compound as a tool for studying the role of CB2 activation in the immune system.
Métodos De Síntesis
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,5-dimethoxybenzoyl chloride with naphthylamine to form 2,5-dimethoxy-N-(1-naphthyl)benzamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In particular, this compound has been studied for its potential use in the treatment of chronic pain, neuropathic pain, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O5/c1-33-18-14-15-24(34-2)22(16-18)29-28(32)26-25(21-11-5-6-13-23(21)35-26)30-27(31)20-12-7-9-17-8-3-4-10-19(17)20/h3-16H,1-2H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBUFVEILDUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)

![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![8-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2852516.png)


![N-(cyanomethyl)-N-phenyl-2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2852520.png)

![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)
